molecular formula C15H21ClN2O2 B7540935 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid

5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid

Cat. No. B7540935
M. Wt: 296.79 g/mol
InChI Key: CLCHGZUMDNYHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, also known as CPP or CPP-115, is a synthetic compound that has gained significant attention in the field of neuroscience research. CPP-115 is a potent inhibitor of an enzyme called gamma-aminobutyric acid (GABA) transaminase, which is responsible for breaking down GABA in the brain. This inhibition leads to an increase in GABA levels, which has been shown to have potential therapeutic effects in several neurological disorders.

Scientific Research Applications

  • Study on Synthesis, Spectroscopy, and Biological Activity:

    • Title: Synthesis, spectroscopic, DFT, HSA binding and docking studies of new 1,5-bis(4-chlorophenyl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)pentane-1,5-dione.
    • Authors: Arul Murugesan, Thishana Singh, R. Rajamanikandan, M. Vinu, M. Ilanchelian, Chia‐Her Lin, R. M. Gengan.
    • Published: 2021 in the Journal of Molecular Structure.
    • Abstract: This study focused on the synthesis and characterization of a complex compound related to the 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid family. The compound was characterized using X-ray Crystallography, spectroscopy, and DFT calculations. It showed biological activity through molecular docking studies, indicating potential for further exploration in pharmacological research (Murugesan et al., 2021).
  • Pharmacology of Baclofen Homologues:

    • Title: Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid.
    • Authors: R. Karla, B. Ebert, C. Thorkildsen, C. Herdeis, T. N. Johansen, B. Nielsen, P. Krogsgaard‐Larsen.
    • Published: 1999 in the Journal of Medicinal Chemistry.
    • Abstract: This paper discussed the synthesis of compounds closely related to 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, which are analogues of the GABAB receptor agonist baclofen. The synthesized compounds were tested for their affinity and activity at GABAB receptors, with insights into their pharmacological properties and potential applications (Karla et al., 1999).
  • Piperazinyl Glutamate Pyridines as P2Y12 Antagonists:

    • Title: Piperazinyl glutamate pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation.
    • Authors: J. J. Parlow, M. Burney, B. Case, T. Girard, K. Hall, P. Harris, R. Hiebsch, R. Huff, R. Lachance, D. A. Mischke, S. Rapp, Rhonda S Woerndle, M. D. Ennis.
    • Published: 2010 in the Journal of Medicinal Chemistry.
    • Abstract: The study describes the discovery and development of a piperazinyl glutamate pyridine, a compound related to 5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid, as a potent P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation and had good oral bioavailability, indicating its potential use in clinical settings for cardiovascular diseases (Parlow et al., 2010).

properties

IUPAC Name

5-[4-(4-chlorophenyl)piperazin-1-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c16-13-4-6-14(7-5-13)18-11-9-17(10-12-18)8-2-1-3-15(19)20/h4-7H,1-3,8-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCHGZUMDNYHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(4-Chlorophenyl)piperazin-1-yl]pentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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